FPR1 vs. FPR2 Selectivity Profile at Low vs. High Concentrations
t-Boc-FLFLF demonstrates selective antagonism for FPR1 over FPR2/ALX at low concentrations. In pharmacological assays, it exhibits a pKi range of 6.0–6.5 for FPR1, compared to a pIC50 range of 4.3–6.0 for FPR2 [1]. Critically, this selectivity is concentration-dependent and is lost at high micromolar concentrations (e.g., 100 μM) [2]. In contrast, the comparator Boc-MLF (BOC1) is reported to only inhibit FPR1, while Boc-FLFLF acts as an FPR1/FPR2 antagonist at higher doses [3].
| Evidence Dimension | FPR1 vs. FPR2 selectivity (pKi/pIC50) |
|---|---|
| Target Compound Data | FPR1 pKi: 6.0–6.5; FPR2 pIC50: 4.3–6.0 |
| Comparator Or Baseline | Boc-MLF (BOC1) inhibits FPR1 only |
| Quantified Difference | Boc-FLFLF inhibits FPR2 at higher concentrations; Boc-MLF does not |
| Conditions | In vitro receptor binding and functional assays |
Why This Matters
This quantifies the need for precise dosing when using Boc-FLFLF to achieve FPR1-specific inhibition, a feature not shared by all FPR antagonists.
- [1] IUPHAR/BPS Guide to Pharmacology. (n.d.). t-Boc-FLFLF Ligand Page. Retrieved April 19, 2026. View Source
- [2] Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119-161. View Source
- [3] N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) inhibits the angiogenic activity of heparin-binding growth factors. (2017). OpenAire. View Source
